Isopropyl pentadecanoate
Description
Isopropyl pentadecanoate is a fatty acid ester derived from pentadecanoic acid (C15H30O2) and isopropyl alcohol. Structurally, it consists of a 15-carbon saturated fatty acid chain esterified with an isopropyl group. This compound is part of the broader class of fatty acid esters, which are widely used in cosmetics, food additives, and industrial lubricants due to their emollient properties, stability, and low toxicity .
Properties
CAS No. |
51815-08-8 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
propan-2-yl pentadecanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)20-17(2)3/h17H,4-16H2,1-3H3 |
InChI Key |
KPHRUIGNOVAUSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC(C)C |
Other CAS No. |
51815-08-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Variations: The ester group (methyl, ethyl, isopropyl) significantly impacts physical properties. For example, methyl pentadecanoate has a lower molecular weight (256.43 g/mol) and higher volatility compared to this compound (284.48 g/mol) . Isopropyl palmitate (C19H38O2), a C16 analog, exhibits higher molecular weight and stability, making it preferable in cosmetic formulations .
Applications: this compound: Primarily used in cosmetics as an emollient and in industrial lubricants due to its hydrophobic nature . Ethyl pentadecanoate: Found naturally in cilantro (Coriandrum sativum) and used as a biomarker for dietary intake studies . Methyl pentadecanoate: Utilized in fragrance production and as a chemical intermediate .
Safety and Environmental Impact: Methyl pentadecanoate is classified as flammable (NFPA 1) but poses minimal acute health risks. However, it is toxic to aquatic organisms, necessitating careful disposal .
Biological Activity: Isopropyl 14-methyl pentadecanoate, a branched-chain variant, has been identified in Stachys sylvatica L.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying isopropyl pentadecanoate in complex biological matrices?
- Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used. Retention indices (RI) should be calculated using homologous series (e.g., saturated aliphatic carboxylic acids) for precise identification . Methyl pentadecanoate is a validated internal standard for GC analysis, ensuring accurate quantification . For complex mixtures, nuclear magnetic resonance (NMR) spectroscopy (e.g., and spectra) provides structural confirmation, particularly when distinguishing isomers like isopropyl 14-methyl pentadecanoate .
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodological Answer : Store this compound at controlled temperatures (e.g., 0°C–6°C) to prevent degradation, as recommended for structurally similar esters like methyl pentadecanoate . Use inert solvents (e.g., chloroform or hexane) for dissolution, and avoid prolonged exposure to light or oxygen. Stability tests under simulated experimental conditions (e.g., pH, temperature) should precede long-term studies.
Advanced Research Questions
Q. How can stable isotope labeling be applied to trace the metabolic pathways of this compound in biological systems?
- Methodological Answer : Incorporate -labeled acetyl-CoA precursors during in vitro synthesis to track isotopic enrichment in pentadecanoate derivatives . Mass isotopomer distribution analysis (MIDA) can model fractional synthesis rates () and precursor dilution (), enabling pathway-specific flux quantification . For in vivo studies, combine isotopic tracing with clustering analysis (e.g., heatmaps) to evaluate dose-dependent metabolic effects, as demonstrated in gut microbiota studies .
Q. What experimental designs are optimal for evaluating the biological effects of this compound in heterogeneous systems (e.g., microbial communities or tissue models)?
- Methodological Answer : Use a factorial design to assess interactions between dose, exposure time, and environmental variables. For example:
- PICOT Framework :
- P opulation: Microbial consortia or 3D tissue models.
- I ntervention: this compound at varying concentrations.
- C omparison: Untreated controls or alternative esters (e.g., methyl pentadecanoate).
- O utcome: Metabolite abundance shifts (e.g., 2-hydroxypropyl pentadecanoate) or lipidomic profiles.
- T ime: Short-term (24–48 hr) vs. chronic exposure (7+ days).
- Pair this with multivariate statistics (e.g., PCA or hierarchical clustering) to resolve dose-response patterns .
Q. How can researchers resolve contradictions in mass isotopomer data when modeling this compound synthesis kinetics?
- Methodological Answer : Discrepancies between ideal and experimental isotopomer distributions often arise from unaccounted dilution or pathway crosstalk. Address this by:
- Step 1 : Validate assumptions (e.g., precursor pool homogeneity) using sensitivity analysis.
- Step 2 : Apply error-correction algorithms to raw MIDA outputs, as demonstrated in hepatic lipogenic models .
- Step 3 : Cross-validate with complementary techniques (e.g., -NMR) to confirm fractional synthesis rates .
Q. What strategies are recommended for structural characterization of this compound derivatives in non-polar matrices?
- Methodological Answer : Combine high-resolution MS (HRMS) with collision-induced dissociation (CID) to fragment and identify alkyl side chains. For stereochemical analysis, use chiral chromatography or circular dichroism (CD) spectroscopy. In lipid-rich samples, derivatization (e.g., silylation) enhances volatility for GC-MS analysis .
Data Analysis and Interpretation
Q. How should researchers address variability in retention index (RI) data for this compound across different GC systems?
- Methodological Answer : Normalize RI values using internal standards (e.g., methyl pentadecanoate) and reference homologs (C12–C22 carboxylic acids) under identical column conditions . For cross-study comparisons, report both experimental () and literature () values, as seen in metabolite identification workflows .
Research Design and Validation
Q. What validation criteria are critical for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
- Analytical Validation : Demonstrate linearity, precision (intra-/inter-day CV < 10%), and recovery rates (85–115%) for quantification methods .
- Biological Validation : Replicate key findings in independent models (e.g., in vitro vs. in vivo) and confirm dose-response consistency .
- Statistical Validation : Use power analysis to determine sample size adequacy and apply multiplicity corrections (e.g., Bonferroni) for hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
